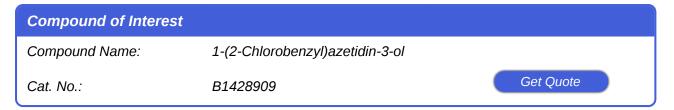


Technical Guide: 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Chlorobenzyl)azetidin-3-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance within the context of kinase signaling pathways.

Core Compound Data

The fundamental properties of **1-(2-Chlorobenzyl)azetidin-3-ol** are summarized below. The molecular weight is derived from its molecular formula, C₁₀H₁₂ClNO, and the standard atomic weights of its constituent elements.

Property	Value
Molecular Formula	C10H12CINO
Molecular Weight	197.66 g/mol
IUPAC Name	1-(2-Chlorobenzyl)azetidin-3-ol

Table 1: Physicochemical Properties of **1-(2-Chlorobenzyl)azetidin-3-ol**.



Element	Symbol	Atomic Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	С	10	12.011	120.11
Hydrogen	Н	12	1.008	12.096
Chlorine	Cl	1	35.45	35.45
Nitrogen	N	1	14.007	14.007
Oxygen	0	1	15.999	15.999
Total	197.662			

Table 2: Molecular Weight Calculation.

Experimental Protocols

While a specific, published protocol for the synthesis of **1-(2-Chlorobenzyl)azetidin-3-ol** is not readily available, a representative procedure can be adapted from the synthesis of its isomers and related N-benzylazetidin-3-ols. A common and effective method involves the reaction of the appropriately substituted benzylamine with an epoxide, followed by intramolecular cyclization.

Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol

This two-step procedure outlines the synthesis starting from 2-chlorobenzylamine and epichlorohydrin.

Step 1: Synthesis of 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol

- To a solution of 2-chlorobenzylamine (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a polar organic solvent (e.g., acetonitrile) is added epichlorohydrin (1.0-1.2 equivalents) dropwise at a controlled temperature, typically between 0-5°C.
- The reaction mixture is stirred at this temperature for a designated period, often several hours to overnight, to ensure complete reaction.



- Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
- The solvent is removed under reduced pressure to yield the crude 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol, which may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to 1-(2-Chlorobenzyl)azetidin-3-ol

- The crude product from Step 1 is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
- A base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine)
 is added to the solution. The base facilitates the deprotonation of the secondary amine,
 promoting the intramolecular nucleophilic substitution to form the azetidine ring.
- The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, the inorganic salts are filtered off.
- The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the final product, **1-(2-Chlorobenzyl)azetidin-3-ol**.

Potential Biological Activity and Signaling Pathway

Azetidine-containing compounds are recognized as privileged scaffolds in drug discovery, appearing in a number of approved drugs and clinical candidates.[1] Their rigid, three-dimensional structure can provide favorable interactions with biological targets.

One area of significant interest for azetidine derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] The STAT3 protein, in particular, is a key mediator of cytokine signaling that is often dysregulated in cancer and inflammatory diseases. The development of small molecule inhibitors of STAT3 is an active area of research.



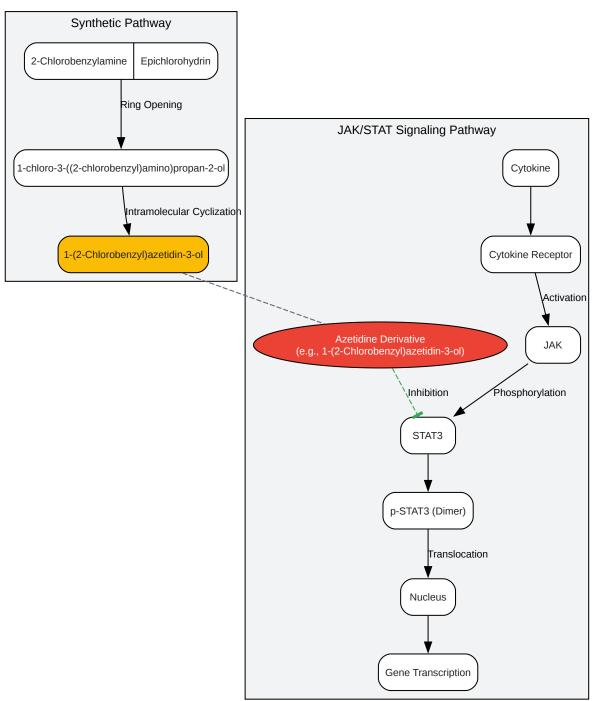




Below is a diagram illustrating a simplified workflow for the synthesis of 1-(substituted-benzyl)azetidin-3-ol derivatives and a conceptual representation of the JAK/STAT signaling pathway, highlighting the potential point of intervention for such compounds.



Synthetic Workflow and Biological Target



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Figure 1: Conceptual workflow for the synthesis of **1-(2-Chlorobenzyl)azetidin-3-ol** and its potential role as an inhibitor in the JAK/STAT signaling pathway.

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- To cite this document: BenchChem. [Technical Guide: 1-(2-Chlorobenzyl)azetidin-3-ol].
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